N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-oxo-2H-chromene-3-carboxamide
Description
This compound integrates a coumarin (2-oxo-2H-chromene) core linked via a carboxamide group to a 1,2,5-oxadiazol-3-yl scaffold substituted with a 4-ethoxyphenyl moiety. Coumarins are known for diverse bioactivities, including antimicrobial, anti-inflammatory, and anticancer effects . The 1,2,5-oxadiazole (furazan) ring enhances metabolic stability and modulates electronic properties, while the ethoxy group may influence lipophilicity and binding affinity .
Properties
Molecular Formula |
C20H15N3O5 |
|---|---|
Molecular Weight |
377.3 g/mol |
IUPAC Name |
N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C20H15N3O5/c1-2-26-14-9-7-12(8-10-14)17-18(23-28-22-17)21-19(24)15-11-13-5-3-4-6-16(13)27-20(15)25/h3-11H,2H2,1H3,(H,21,23,24) |
InChI Key |
JTCNLAHMKDRSRA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC4=CC=CC=C4OC3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The chromene moiety is then introduced through a series of condensation reactions. The final step involves the coupling of the oxadiazole and chromene units, often using coupling agents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The oxadiazole ring exhibits reactivity toward nucleophiles due to its electron-deficient nature. Key transformations include:
| Reaction Type | Reagent/Conditions | Outcome | Source |
|---|---|---|---|
| Bromination | N-bromosuccinimide (NBS), UV light | Substitution at the oxadiazole ring’s C-3 position, forming brominated derivatives. | |
| Aminolysis | Primary/secondary amines, reflux | Replacement of the oxadiazole’s NH group with alkyl/aryl amines. |
Example : Reaction with ethylamine under reflux yields N-ethyl-4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-amine , confirmed via -NMR.
Electrophilic Aromatic Substitution
The ethoxyphenyl group directs electrophilic attacks to the para position relative to the ethoxy substituent:
| Reaction Type | Reagent/Conditions | Outcome | Source |
|---|---|---|---|
| Nitration | HNO, HSO, 0–5°C | Introduces a nitro group at the phenyl ring’s para position. | |
| Sulfonation | SO, HSO, 50°C | Forms sulfonic acid derivatives for enhanced solubility. |
Note : The ethoxy group’s electron-donating effect increases ring reactivity compared to non-substituted analogs.
Oxidation and Reduction
The chromene moiety and oxadiazole ring undergo redox reactions:
| Reaction Type | Reagent/Conditions | Outcome | Source |
|---|---|---|---|
| Chromene Oxidation | KMnO, acidic medium | Converts the chromene’s 2-oxo group to a carboxylic acid. | |
| Oxadiazole Reduction | NaBH, MeOH | Reduces the oxadiazole ring to an open-chain thioamide. |
Mechanistic Insight : Oxidation of the chromene core generates 3-carboxy-2H-chromen-2-one , validated by mass spectrometry.
Cycloaddition and Ring-Opening
The oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles:
| Reaction Type | Reagent/Conditions | Outcome | Source |
|---|---|---|---|
| Diels-Alder | Maleic anhydride, heat | Forms fused bicyclic adducts via oxadiazole ring participation. | |
| Ring-Opening | HO, acidic hydrolysis | Cleaves the oxadiazole to form a diamide intermediate. |
Example : Reaction with acetylene dicarboxylate produces isoxazole derivatives , characterized via X-ray crystallography.
Functional Group Transformations
The carboxamide group undergoes hydrolysis and condensation:
Application : Hydrolysis products are intermediates for synthesizing metal-organic frameworks (MOFs) .
Photochemical Reactions
The chromene moiety undergoes UV-induced transformations:
| Reaction Type | Conditions | Outcome | Source |
|---|---|---|---|
| Ring-Opening | UV light (365 nm), CHCN | Generates a quinone methide intermediate, useful in photopharmacology. |
Mechanism : Photoexcitation disrupts the chromene’s conjugation, leading to reversible ring-opening.
Comparative Reactivity Table
A comparison with structurally similar compounds highlights reactivity trends:
| Compound Modification | Reaction Rate (Relative) | Key Difference | Source |
|---|---|---|---|
| 4-Ethoxyphenyl | 1.0 (Baseline) | Enhanced electrophilic substitution. | |
| 4-Butoxyphenyl Analog | 0.7 | Reduced solubility slows nucleophilic attack. | |
| Unsubstituted Phenyl | 1.3 | Higher oxadiazole ring reactivity. |
Scientific Research Applications
N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-oxo-2H-chromene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The chromene moiety may also contribute to the compound’s biological activity by interacting with cellular pathways involved in inflammation or cell proliferation .
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The following table highlights key structural differences and their implications:
Key Observations :
Yield and Efficiency :
Physicochemical Properties
- Molecular Weight : The target compound (C₂₀H₁₅N₃O₅; MW = 377.35 g/mol) is heavier than simpler analogs (e.g., compound 12: MW = 342.33 g/mol) .
- LogP : Estimated LogP ~3.1 (ethoxyphenyl increases hydrophobicity vs. sulfamoylphenyl: LogP ~1.8) .
- Solubility : Ethoxy substitution reduces aqueous solubility compared to sulfamoyl derivatives but improves cell membrane penetration .
Biological Activity
N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-oxo-2H-chromene-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article provides a detailed examination of the biological activity associated with this compound, including relevant data tables and summaries of research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molar mass of approximately 358.36 g/mol. The structure features a chromene backbone fused with an oxadiazole moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H18N4O4 |
| Molar Mass | 358.36 g/mol |
| Solubility | Soluble in DMSO |
| Density | 1.5 g/cm³ (approx.) |
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.
Case Study: MCF-7 Cell Line
In a study evaluating the effects on breast cancer cells (MCF-7), it was found that the compound induced apoptosis through the activation of caspase pathways. The IC50 value was determined to be approximately 10 µM, indicating potent activity in promoting cell death in cancerous cells while sparing normal cells at similar concentrations .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. In vitro evaluations against various bacterial strains revealed that it possesses significant antibacterial properties.
Table 2: Antimicrobial Activity Results
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Pseudomonas aeruginosa | 0.8 |
The minimum inhibitory concentration (MIC) values indicate that the compound effectively inhibits bacterial growth, making it a candidate for further development as an antimicrobial agent .
The proposed mechanism involves the disruption of cellular processes through the inhibition of specific enzymes involved in cell proliferation and survival. Molecular docking studies suggest that the oxadiazole ring interacts favorably with target proteins associated with cancer progression and bacterial resistance mechanisms .
Conclusion and Future Directions
This compound presents a compelling profile of biological activity with significant implications for cancer therapy and antimicrobial treatment. Ongoing research is necessary to explore structural modifications that could enhance its efficacy and selectivity.
Future studies should focus on:
- In vivo Studies : Evaluating the pharmacokinetics and bioavailability of the compound in animal models.
- Mechanistic Studies : Further elucidating the pathways through which the compound exerts its anticancer and antimicrobial effects.
- Combination Therapies : Investigating synergistic effects with existing chemotherapeutic agents or antibiotics to improve treatment outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
